molecular formula C11H16OS B8361143 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone

1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone

Cat. No.: B8361143
M. Wt: 196.31 g/mol
InChI Key: XAHVNSLQCRVJNF-UHFFFAOYSA-N
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Description

1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an isobutyl and a methyl group attached to the thiophene ring, along with an ethanone group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isobutyl-3-methylthiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like bromine or iodine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives.

Scientific Research Applications

1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the presence of the ethanone group allows for hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological effects.

Comparison with Similar Compounds

1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:

    2-Acetylthiophene: Lacks the isobutyl and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Methylthiophene: Similar in structure but lacks the ethanone group, affecting its chemical reactivity and biological activity.

    4-Isobutylthiophene: Lacks the ethanone group, which influences its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-[3-methyl-4-(2-methylpropyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C11H16OS/c1-7(2)5-10-6-13-11(8(10)3)9(4)12/h6-7H,5H2,1-4H3

InChI Key

XAHVNSLQCRVJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1CC(C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-isobutyl-3-methyl-thiophene-2-carboxylic acid (2.44 g, 12.3 mmol) in diethyl ether (50 mL), a solution of methyllithium (23.1 mL, 1.6 M solution in diethyl ether) is slowly added at 20-23° C. The resulting suspension is stirred at rt for 30 min before another portion of methyllithium (2.3 mL) is added. Stirring is continued for further 30 min before the mixture is poured into vigorously stirred 1 N. aq. NH4Cl (400 mL). The organic phase is separated and the aq. phase is extracted again with diethyl ether. The combined organic extracts are dried over Na2SO4, filtered and evaporated to leave 1-(4-isobutyl-3-methyl-thiophen-2-yl)ethanone (2.34 g) as pale yellow oil; LC-MS: tR=1.03 min, [M+1]=197.20; 1H NMR (CDCl3): δ7.08 (s, 1H), 2.52 (s, 3H), 2.46 (s, 3H), 2.42 (d, J=7.0 Hz, 2H), 1.82 (m, J=7.0 Hz, 1H), 0.92 (d, J=6.4 Hz, 6H).
Name
4-isobutyl-3-methyl-thiophene-2-carboxylic acid
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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